molecular formula C11H17ClN4O B2695988 2-Chloro-N-(1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)propanamide CAS No. 2411252-26-9

2-Chloro-N-(1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)propanamide

Cat. No.: B2695988
CAS No.: 2411252-26-9
M. Wt: 256.73
InChI Key: LPIBGJSGJHWLGY-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)propanamide typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond through a reaction between the chloro-substituted triazolopyridine and an appropriate amine, such as propanamide, under suitable conditions like the presence of a coupling agent (e.g., EDCI or DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the triazolopyridine core, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetic acid, water).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water or aqueous solvents.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the triazolopyridine core.

    Reduction: Reduced forms of the triazolopyridine core.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-(1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids, and its effects on cellular processes.

    Chemical Biology: The compound serves as a chemical probe to study biochemical pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl]propanamide
  • 2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)ethyl]propanamide
  • 2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]thiadiazol-3-yl)ethyl]propanamide

Uniqueness

The uniqueness of 2-Chloro-N-(1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)propanamide lies in its specific triazolopyridine core, which imparts distinct biological activities and chemical properties. This core structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and related fields.

Properties

IUPAC Name

2-chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-7(12)11(17)13-8(2)10-15-14-9-5-3-4-6-16(9)10/h7-8H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIBGJSGJHWLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1CCCC2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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